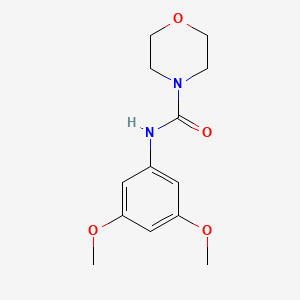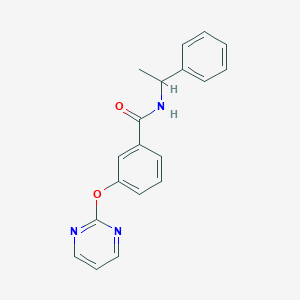![molecular formula C15H18N2O4S2 B5518037 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-2-thiophenecarboxamide](/img/structure/B5518037.png)
4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis process of related compounds often involves reactions that introduce functional groups capable of selective interactions, as seen in the study of chromogenic chemosensors for cyanide detection, where compounds with dimethylamino substituents show significant reactivity (Heying et al., 2015). Similarly, the formation of phenothiazine analogues via cleavage reactions underlines the potential for generating diverse structures through selective synthetic pathways (Imakura et al., 1994).
Molecular Structure Analysis
Structural characterization techniques such as X-ray diffraction and NMR spectroscopy play a critical role in understanding the molecular structure of synthesized compounds. For instance, studies on dinuclear N-substituted 4-(dimethylamino)benzaldehyde thiosemicarbazonates of Rhenium(I) reveal the formation of various chelate rings, demonstrating the influence of molecular structure on the compound's properties and reactivity (Argibay-Otero et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-2-thiophenecarboxamide and related compounds can lead to diverse outcomes depending on the reactants and conditions. For example, the interaction with cyanide in chemosensor applications indicates specific chemical reactivity that could be explored for various applications (Heying et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the behavior of the compound under different conditions. The synthesis and characterization of compounds, like the one analyzed by Nikonov et al. (2021), provide insights into the physical properties that influence their potential applications Nikonov et al., 2021.
Chemical Properties Analysis
The chemical properties, including reactivity with various agents and stability under different conditions, are crucial for determining the compound's applications. Studies on the reactivity of similar compounds with cyanide and their potential as chemosensors illustrate the importance of chemical properties in designing functional materials (Heying et al., 2015).
科学的研究の応用
Chromogenic Chemosensors for Cyanide Detection
A study demonstrated the synthesis and application of compounds, including derivatives with dimethylamino and methoxy groups, as chromogenic chemosensors for cyanide. These compounds, when studied in dimethyl sulfoxide, change color exclusively in the presence of cyanide ions, indicating their potential as selective chemosensors for detecting cyanide in environmental and biological samples (Heying et al., 2015).
Carbonic Anhydrase Inhibitors for Tumor Therapy
Another significant application involves the synthesis of halogenated sulfonamides as inhibitors of the tumor-associated carbonic anhydrase IX isozyme. These compounds, which share a structural motif with the query compound, have shown potent inhibitory effects and suggest a pathway toward developing antitumor agents (Ilies et al., 2003).
Antimicrobial Applications
Research on novel 2-pyridones containing sulfonamide moiety, derived from similar starting materials, indicates potential bactericidal and fungicidal activities. These compounds' synthesis and expected biological activities highlight their relevance in developing new antimicrobial agents (El-Mariah & Nassar, 2008).
Alzheimer’s Disease Therapeutic Agents
A series of sulfonamides derived from 4-methoxyphenethylamine were synthesized for their potential as therapeutic agents for Alzheimer’s disease. Their inhibitory effects on acetylcholinesterase and antioxidant properties suggest their application in treating neurodegenerative diseases (Abbasi et al., 2018).
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-17(2)23(19,20)13-8-14(22-10-13)15(18)16-9-11-4-6-12(21-3)7-5-11/h4-8,10H,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGYCKDBZLQEOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5517955.png)
![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5517969.png)

![6-{[(2-phenylethyl)(2-pyridinylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5517983.png)

![2-(2,4-dichlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5517993.png)
![2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5518001.png)

![5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5518008.png)


